4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide
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Overview
Description
4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide is a synthetic organic compound It is characterized by the presence of an aminomethyl group, a hydroxy-methylphenyl group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanone with an appropriate amine under reductive amination conditions.
Introduction of the aminomethyl group: This step may involve the reaction of the intermediate with formaldehyde and an amine in the presence of a catalyst.
Attachment of the hydroxy-methylphenyl group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced to the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-N-(2-hydroxyphenyl)cyclohexane-1-carboxamide
- 4-(Aminomethyl)-N-(3-methylphenyl)cyclohexane-1-carboxamide
- 4-(Aminomethyl)-N-(2-hydroxy-4-methylphenyl)cyclohexane-1-carboxamide
Uniqueness
4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct interactions with molecular targets and different pharmacokinetic properties compared to similar compounds.
Biological Activity
4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide, also known by its CAS number 1803598-44-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23ClN2O2, with a molecular weight of approximately 298.81 g/mol. The compound features a cyclohexane ring substituted with an aminomethyl group and a hydroxymethylphenyl moiety, which contributes to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of 4-(aminomethyl)benzamide derivatives, which include the compound . These derivatives have demonstrated efficacy against filoviruses such as Ebola and Marburg viruses. In vitro assays showed that certain derivatives had effective concentrations (EC50) below 10 μM against these viruses, indicating strong antiviral activity. For instance, one study identified a derivative (CBS1118) with an EC50 of 9.86 μM against Ebola virus (EBOV) and even lower for Marburg virus (MARV) .
Table 1: Antiviral Activity of Selected Compounds
Compound | Virus Type | EC50 (μM) | Selectivity Index |
---|---|---|---|
CBS1118 | EBOV | 9.86 | High |
CBS1118 | MARV | <10 | High |
Compound 20 | EBOV | 3.87 | Moderate |
Compound 32 | MARV | 1.52 | Very High |
The mechanism by which these compounds exert their antiviral effects primarily involves the inhibition of viral entry into host cells. Structural modifications on the benzamide scaffold have been shown to enhance potency and selectivity towards EBOV and MARV .
Antimicrobial Activity
Beyond antiviral properties, there is emerging evidence regarding the antimicrobial activity of similar aminomethyl-substituted compounds. Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging between 3.12 and 12.5 μg/mL . This suggests potential applications in treating bacterial infections alongside viral pathogens.
Study on Filovirus Inhibition
In a comprehensive study published in June 2020, researchers synthesized various derivatives based on the aminomethyl-benzamide structure to evaluate their antiviral efficacy against EBOV and MARV. The study's results indicated that specific substitutions significantly improved both potency and selectivity, leading to the identification of several lead compounds suitable for further development as therapeutic agents .
Comparative Analysis of Antimicrobial Efficacy
Another study investigated the antibacterial properties of pyrrole-benzamide derivatives, revealing that structural modifications could lead to enhanced activity against common bacterial pathogens. While this study did not focus directly on the compound , it underscores the importance of structural optimization in developing effective antimicrobial agents .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-10-3-2-4-13(14(10)18)17-15(19)12-7-5-11(9-16)6-8-12/h2-4,11-12,18H,5-9,16H2,1H3,(H,17,19) |
InChI Key |
WTUQFQDKAWRHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCC(CC2)CN)O |
Origin of Product |
United States |
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